molecular formula C6H3ClN2O6S B3051123 3,5-Dinitrobenzenesulfonyl chloride CAS No. 31206-25-4

3,5-Dinitrobenzenesulfonyl chloride

Cat. No.: B3051123
CAS No.: 31206-25-4
M. Wt: 266.62 g/mol
InChI Key: GSTCLLCEBJUOLB-UHFFFAOYSA-N
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Description

3,5-Dinitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3ClN2O6S. It is a derivative of benzenesulfonyl chloride, where two nitro groups are substituted at the 3 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Scientific Research Applications

3,5-Dinitrobenzenesulfonyl chloride has several applications in scientific research:

Mechanism of Action

Safety and Hazards

3,5-Dinitrobenzenesulfonyl chloride is a reactive sulfonylating agent and should be avoided from contact with skin and mucous membranes . It can be stored at room temperature for prolonged periods when dried and kept free of moisture . It is classified as dangerous with hazard statements indicating that it is fatal if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dinitrobenzenesulfonyl chloride can be synthesized through the nitration of benzenesulfonyl chlorideThe reaction is typically carried out under controlled temperature conditions to ensure the selective substitution at the 3 and 5 positions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrobenzenesulfonyl chloride: Similar in structure but with nitro groups at the 2 and 4 positions.

    Benzenesulfonyl chloride: Lacks nitro groups, making it less reactive.

    4-Nitrobenzenesulfonyl chloride: Contains a single nitro group at the 4 position.

Uniqueness

3,5-Dinitrobenzenesulfonyl chloride is unique due to the presence of two nitro groups at the 3 and 5 positions, which enhances its electrophilicity and reactivity compared to other sulfonyl chlorides. This makes it particularly useful in synthetic applications where high reactivity is desired .

Properties

IUPAC Name

3,5-dinitrobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-4(8(10)11)1-5(3-6)9(12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTCLLCEBJUOLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00530736
Record name 3,5-Dinitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31206-25-4
Record name 3,5-Dinitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00530736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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